Magnesium nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Ultra-High Purity Compounds:

The nitrate group (NO₃⁻) in magnesium nitrate hexahydrate acts as a valuable precursor for synthesizing ultra-high purity compounds. This is because nitrates readily decompose, leaving behind the desired metal oxide with minimal contamination. This property makes magnesium nitrate hexahydrate a crucial starting material for research involving materials science and catalysis [Source: ].

Synthesis of Nanomaterials:

Magnesium nitrate hexahydrate plays a significant role in the synthesis of various nanomaterials, including nanoparticles and nanopowders. Its ability to decompose cleanly, coupled with its water solubility, allows for controlled precipitation and size-tunable production of desired nanostructures. This application finds relevance in research areas like electronics, photonics, and energy storage [Source: ].

Analytical Chemistry Applications:

Magnesium nitrate hexahydrate serves as a useful reagent in various analytical chemistry techniques. Its applications include:

- Sample Digestion: It assists in the decomposition of complex biological and environmental samples, facilitating the analysis of elements like selenium [Source: ].

- Fluorimetry: It can be employed in conjunction with other reagents for the detection and quantification of specific elements through fluorometric techniques [Source: ].

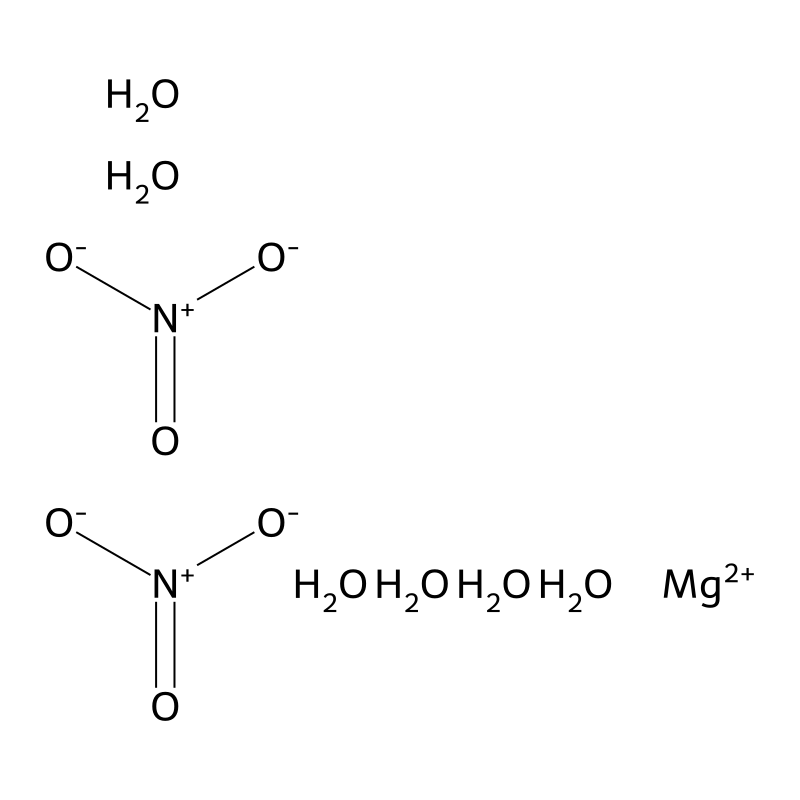

Magnesium nitrate hexahydrate is an inorganic compound with the chemical formula . This compound appears as a white crystalline solid and is highly soluble in water, making it a useful source of magnesium and nitrate ions in various applications. The hexahydrate form is particularly notable for its hygroscopic nature, meaning it readily absorbs moisture from the air, which can lead to its conversion from the anhydrous form to the hexahydrate upon exposure .

The compound has a molar mass of 256.41 g/mol and a melting point of approximately 89 °C. It decomposes upon heating, releasing nitrogen oxides and oxygen, which can be utilized in certain chemical processes .

- Acute toxicity: Low.

- Flammability: Non-flammable.

- Reactivity: Can react with strong reducing agents.

- Reaction with Alkali Metal Hydroxides: When reacted with sodium hydroxide, it forms magnesium hydroxide and sodium nitrate:

- Decomposition upon Heating: When heated, magnesium nitrate hexahydrate decomposes into magnesium oxide, nitrogen dioxide, and oxygen:

This reaction is significant as it can produce nitrogen oxides that may be absorbed in water to synthesize nitric acid .

Magnesium nitrate hexahydrate exhibits mild biological activity. It is known to be a skin and eye irritant and can cause irritation to mucous membranes upon exposure. In laboratory settings, it has been used in studies related to nutrient absorption due to its high solubility and availability of magnesium ions .

Magnesium nitrate hexahydrate can be synthesized through several methods:

- Neutralization Reaction: It is commonly produced by neutralizing nitric acid with magnesium oxide or magnesium carbonate:

- Direct Reaction: Alternatively, it can be synthesized by directly reacting magnesium salts with nitric acid under controlled conditions.

These methods yield magnesium nitrate in either anhydrous or hydrated forms depending on the reaction conditions .

Magnesium nitrate hexahydrate has diverse applications across various fields:

- Fertilizers: It is widely used in agriculture as a fertilizer due to its high nitrogen and magnesium content, which are essential for plant growth.

- Chemical Industry: The compound serves as a dehydrating agent in the production of concentrated nitric acid.

- Laboratory Reagents: It is utilized in analytical chemistry for detecting selenium levels in blood samples.

- Desiccant: Its hygroscopic nature allows it to function as a desiccant in certain applications .

Studies on the interactions of magnesium nitrate hexahydrate with other compounds have highlighted its role as an oxidizing agent. It can react with combustible materials, necessitating caution during handling. Furthermore, research indicates that it may interact with various metal ions and organic compounds, influencing their solubility and reactivity .

Magnesium nitrate hexahydrate shares similarities with several other inorganic nitrates. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Calcium Nitrate Tetrahydrate | Used primarily as a fertilizer; less soluble than magnesium nitrate. | |

| Potassium Nitrate | Commonly used as a food preservative; does not contain magnesium. | |

| Ammonium Nitrate | Highly soluble; used as a fertilizer but lacks magnesium content. | |

| Sodium Nitrate | Used as a preservative; does not provide magnesium. |

Magnesium nitrate hexahydrate stands out due to its dual role as both a source of nitrogen and magnesium, making it particularly valuable in agricultural applications where both nutrients are required .

Crystallographic Properties

Magnesium nitrate hexahydrate crystallizes in a monoclinic system, forming colorless or white crystals with a density of 1.464 g/cm³. X-ray diffraction (XRD) studies reveal that the hexahydrate structure comprises a magnesium ion octahedrally coordinated by six water molecules, with nitrate ions acting as counterions. At temperatures above 90°C, the compound undergoes partial dehydration, forming intermediate hydrates such as Mg(NO₃)₂·2H₂O, though complete dehydration to anhydrous Mg(NO₃)₂ is hindered by its tendency to decompose into magnesium oxide (MgO) and nitrogen oxides.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate two endothermic peaks at 74°C and 90°C, corresponding to solid-state phase transitions and melting, respectively. Above 330°C, thermal decomposition yields MgO, oxygen, and nitrogen oxides, a reaction exploited in nitric acid synthesis.

Table 1: Physical and Chemical Properties of Mg(NO₃)₂·6H₂O

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.41 g/mol | |

| Melting Point | 88.9–89°C | |

| Boiling Point | 330°C (decomposes) | |

| Density | 1.464 g/cm³ | |

| Solubility in Water | 71 g/100 mL (25°C) | |

| Crystal System | Monoclinic |

Spectroscopic and Hydration Behavior

Fourier-transform infrared (FTIR) spectroscopy identifies key absorption bands at 1347 cm⁻¹ (asymmetric NO₃⁻ stretching), 818 cm⁻¹ (out-of-plane deformation), and 730 cm⁻¹ (in-plane deformation). Raman spectroscopy further corroborates the presence of nitrate ions in a distorted geometry due to hydrogen bonding with water molecules.

In aqueous solutions, Mg²⁺ forms a solvent-shared ion pair (SIP) [Mg(H₂O)₆]²⁺, while nitrate ions exhibit dual hydration modes: inner-sphere hydration (<3.9 Å) and outer-sphere hydration (3.9–4.3 Å). Concentrated solutions (>3.5 M) show direct Mg²⁺–NO₃⁻ contact, disrupting the octahedral hydration shell and forming monodentate complexes.

The solution structure of magnesium nitrate hexahydrate exhibits complex ion association patterns that vary significantly with concentration. In aqueous solutions, magnesium nitrate hexahydrate dissociates to form magnesium cations and nitrate anions, which subsequently engage in various types of ion pairing and clustering behaviors [6] [7].

At low concentrations, the predominant species are solvent-shared ion pairs and free hydrated ions [7] [9]. The magnesium ion maintains its octahedral hexahydrate structure [Mg(H₂O)₆]²⁺, while nitrate ions exist as extensively hydrated [NO₃(H₂O)ₙ]⁻ species where n ranges from 11 to 13 [7] [9]. Research using Raman spectroscopy and molecular dynamics simulations has demonstrated that solvent-shared ion pairs are the dominant species in dilute solutions [6].

As solution concentration increases, direct contact ion pairs begin to form through a monodentate coordination mechanism [6] [7]. The contact ion pair formation involves the replacement of water molecules in the first hydration sphere of magnesium by nitrate anions [7]. X-ray diffraction studies have shown that the magnesium-oxygen distance for coordinated nitrate is approximately 2.10 Å, which is nearly identical to the magnesium-water oxygen distance [7] [9].

At high concentrations, particularly when the water-salt ratio falls below 15, triple ion clusters and more complex chain structures emerge [6] [7]. These multiple ion clusters have the general formula [Mg²⁺(H₂O)ₙ(NO₃⁻)ₘ] where n = 3, 4, 5 and m = 3, 2, 1 [7]. The formation of these clusters represents a significant departure from simple ion pair formation and indicates the emergence of extended ionic networks in concentrated solutions [7].

Ion Pair Formation Data

| Water-Salt Ratio | Magnesium-Nitrogen Distance (Å) | Coordination Number | Primary Species |

|---|---|---|---|

| 100 | 3.27 | 0.6 | Solvent-shared ion pairs [7] |

| 60 | 3.30 | 0.7 | Mixed ion pairs [7] |

| 30 | 3.28 | 1.1 | Contact ion pairs [7] |

| 15 | 3.21 | 1.7 | Triple ion clusters [7] |

The transition from solvent-shared to contact ion pairs occurs through a mechanism involving the progressive loss of outer hydration layer water molecules from nitrate ions [7] [9]. Molecular dynamics simulations have revealed that as concentration increases, nitrate ions lose water molecules from their outer hydration shells, facilitating direct contact with magnesium cations [7].

Crystallographic Analysis of the Low-Temperature Phase

The low-temperature crystallographic structure of magnesium nitrate hexahydrate has been extensively characterized using neutron diffraction techniques. At 173 K, the compound crystallizes in the monoclinic space group P2₁/c with specific lattice parameters that reflect its ordered hydration structure [16] [19].

The unit cell parameters at 173 K are: a = 6.190(2) Å, b = 12.614(4) Å, c = 6.56(1) Å, and β = 93.72(1)° [16] [19]. These dimensions accommodate the complex three-dimensional arrangement of magnesium hexahydrate cations and nitrate anions within the crystal lattice [16].

Neutron diffraction studies have confirmed the presence of a two-stage melting process in magnesium nitrate hexahydrate, involving an additional phase transition before complete melting [16]. The low-temperature α-phase exhibits distinct structural features that differentiate it from higher-temperature polymorphs [16] [19].

The crystallographic analysis reveals that the magnesium ion maintains octahedral coordination with six water molecules in the solid state [2] [33]. The octahedral [Mg(H₂O)₆]²⁺ units are arranged in a regular pattern throughout the crystal structure, with nitrate anions occupying interstitial positions [2] [16].

Crystallographic Parameters at 173 K

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | [16] [19] |

| a (Å) | 6.190(2) | [16] |

| b (Å) | 12.614(4) | [16] |

| c (Å) | 6.56(1) | [16] |

| β (°) | 93.72(1) | [16] |

| Crystal System | Monoclinic | [16] [33] |

The neutron diffraction data has provided detailed information about hydrogen bonding networks within the crystal structure [16]. The water molecules coordinated to magnesium form extensive hydrogen bonding networks with the nitrate anions, contributing to the overall stability of the crystal lattice [16].

Hydration Modes and Coordination Geometries

The hydration behavior of magnesium nitrate hexahydrate involves complex coordination geometries for both cationic and anionic species. The magnesium cation exhibits a highly organized hydration structure, while the nitrate anion displays multiple hydration modes that vary with environmental conditions [7] [9] [11].

The magnesium ion maintains a consistent first hydration sphere distance of 2.10 Å regardless of solution concentration [7]. The coordination number of the first hydration shell varies from 5.40 ± 0.66 at low concentrations to 4.30 ± 1.16 at high concentrations, reflecting the replacement of water molecules by nitrate anions [7]. The octahedral geometry is preserved even in concentrated solutions, with O-Mg-O bond angles remaining at 90° and 180° [7].

Nitrate anions exhibit two distinct hydration modes: nearest neighbor hydration with distances less than 3.9 Å and next nearest neighbor hydration with distances ranging from 3.9 to 4.3 Å [7] [9]. The nearest neighbor hydration involves approximately six water molecules directly coordinated to the nitrate ion, while the next nearest neighbor hydration encompasses an additional five to seven water molecules [7].

Quantum chemical calculations have identified three stable hydration structures for nitrate ions [7]. Structure A contains three directly hydrating water molecules at 3.42 Å and three indirectly hydrating water molecules at 4.33 Å [7]. Structure B features six water molecules arranged in a planar equatorial configuration at distances of 3.70-3.75 Å [7]. Structure C represents the most complete hydration model with twelve water molecules arranged in a centrosymmetric distribution [7].

Coordination Geometry Data

| Species | Coordination Number | Distance (Å) | Geometry |

|---|---|---|---|

| Mg²⁺ (dilute) | 6.0 | 2.10 | Octahedral [7] |

| Mg²⁺ (concentrated) | 4.3 | 2.10 | Distorted octahedral [7] |

| NO₃⁻ (nearest neighbor) | 6 | 3.4-3.9 | Planar [7] |

| NO₃⁻ (next nearest) | 5-7 | 3.9-4.3 | Extended planar [7] |

The spatial density function analysis reveals that water molecules preferentially hydrate in the planar direction of nitrate ions rather than at axial positions [7]. This preferential orientation contributes to the formation of characteristic "three-petaled flower" hydration structures around nitrate anions [7].

Interplay Between Hydration Layers and Thermal Properties

The thermal properties of magnesium nitrate hexahydrate are intimately connected to its complex hydration structure and the dynamic behavior of water molecules in different coordination environments. The compound exhibits distinct thermal transitions that reflect the stepwise loss of water molecules from different hydration layers [22] [24].

Differential scanning calorimetry studies have revealed a solid-solid phase transition at 72.5 ± 0.9°C with an enthalpy change of 3.1 ± 0.2 kJ mol⁻¹ [24]. This transition precedes the melting point of 89.7 ± 0.4°C, which occurs with an enthalpy of fusion of 40.8 ± 0.5 kJ mol⁻¹ [24]. The total accumulated energy from room temperature to melting reaches 63.8 kJ mol⁻¹ [24].

Thermogravimetric analysis demonstrates that thermal decomposition occurs through multiple stages [22]. The first stage involves dehydration reactions between 50-220°C, where magnesium nitrate hexahydrate loses five water molecules to form the monohydrate [23]. The second stage involves hydrolysis reactions at 220-470°C, accompanied by hydrogen chloride gas evolution [23]. The final decomposition stage occurs at temperatures above 470°C, resulting in magnesium oxide formation [23].

The interplay between hydration layers significantly influences thermal stability [12] [15]. Studies using carbon nanomaterial additives have shown that the incorporation of graphene or graphite can improve heat transfer properties and reduce unwanted supercooling effects [12] [15]. The thermal conductivity can be enhanced by up to 100% through the addition of 0.5 weight percent carbon spheres [12].

Thermal Property Data

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Phase transition enthalpy | 3.1 ± 0.2 kJ mol⁻¹ | 72.5 ± 0.9 | [24] |

| Melting point | 89.7 ± 0.4°C | - | [24] |

| Fusion enthalpy | 40.8 ± 0.5 kJ mol⁻¹ | 89.7 | [24] |

| Total accumulated energy | 63.8 kJ mol⁻¹ | 25-90 | [24] |

| Decomposition onset | - | 88.9 | [4] |

The hydration dynamics play a crucial role in determining thermal energy storage capacity [26]. Phase change material composites incorporating magnesium nitrate hexahydrate demonstrate enhanced thermal storage efficiency when combined with appropriate thermal conductivity enhancers [26]. The solar thermal storage efficiency can reach up to 0.716 in optimized composite systems [26].

Direct Acid-Base Reaction Method

The most fundamental approach for synthesizing magnesium nitrate hexahydrate involves the direct reaction between magnesium oxide and nitric acid [1] [2]. The stoichiometric reaction proceeds as follows:

MgO + 2HNO₃ → Mg(NO₃)₂ + H₂O

This method typically operates at temperatures between 25-100°C with careful pH control maintained between 5.2-6.5 [3] [4]. The reaction is highly exothermic, requiring temperature control to prevent decomposition of the product. High purity products exceeding 95% can be achieved through this method, making it suitable for analytical grade applications [1] [5].

Slow Evaporation Solution Growth Technique

The Slow Evaporation Solution Growth technique represents a sophisticated crystallization approach particularly valuable for producing high-quality crystals for optical applications [6]. This method involves dissolving magnesium nitrate hexahydrate in double-distilled water at elevated temperatures of 40-50°C, followed by controlled evaporation under stirring conditions for several hours [6]. The process parameters include:

- Temperature control: Maintained at 40°C to optimize crystal growth kinetics

- Stirring regime: Continuous agitation to ensure homogeneous supersaturation

- Evaporation rate: Controlled to promote orderly crystal formation

- Recrystallization cycles: Multiple cycles to achieve high optical perfection

This technique produces crystals with exceptional optical quality, making them suitable for nonlinear optical applications and scientific research [6].

Controlled Cooling Crystallization

Traditional cooling crystallization involves preparing concentrated magnesium nitrate solutions and inducing crystallization through controlled temperature reduction [7]. The process typically begins with a saturated solution at elevated temperatures (80-90°C) which is then slowly cooled to ambient temperature. Critical parameters include:

- Cooling rate: Typically 1-5°C per hour to ensure proper crystal formation

- Supersaturation control: Maintained through temperature management

- Seeding: Introduction of seed crystals to control nucleation

- Agitation: Gentle stirring to prevent agglomeration

The method produces crystalline products with good morphological characteristics, though purity levels may require additional purification steps [7].

Advanced Pyrolysis and Thermal Decomposition Approaches

Multistep Thermal Decomposition Process

Research has revealed that magnesium nitrate hexahydrate undergoes complex multistep thermal decomposition involving distinct stages [8] [9]. The decomposition pathway consists of:

Stage 1: First Dehydration (25-200°C)

- Formation of magnesium nitrate dihydrate: Mg(NO₃)₂·6H₂O → Mg(NO₃)₂·2H₂O + 4H₂O

- Mass loss: 25-35% of initial weight

- Endothermic process with water evolution [8] [9]

Stage 2: Second Dehydration (200-300°C)

- Formation of anhydrous magnesium nitrate: Mg(NO₃)₂·2H₂O → Mg(NO₃)₂ + 2H₂O

- Mass loss: 15-25% of remaining weight

- Continued endothermic behavior [8] [9]

Stage 3: Denitration and Decomposition (300-450°C)

- Final decomposition: 2Mg(NO₃)₂ → 2MgO + 4NO₂ + O₂

- Mass loss: 40-50% of remaining weight

- Simultaneous evolution of nitrogen dioxide and oxygen [8] [9]

Controlled Pyrolysis for Magnesium Oxide Production

The thermal decomposition of magnesium nitrate hexahydrate serves as an efficient route for producing high-purity magnesium oxide [10] [11]. The process involves heating the hexahydrate to temperatures exceeding 450°C, where complete decomposition occurs according to:

2Mg(NO₃)₂·6H₂O → 2MgO + 4NO₂ + O₂ + 12H₂O

This approach offers several advantages:

- High purity products: Thermal decomposition eliminates organic impurities

- Controlled particle size: Temperature and heating rate control morphology

- Energy efficiency: Direct conversion without intermediate processing steps

- Scalability: Suitable for industrial-scale production [10] [11]

Advanced Thermal Analysis and Kinetic Studies

Modern thermal analysis techniques have provided detailed insights into the decomposition mechanisms [8] [12]. Thermogravimetry-Mass Spectrometry combined with Differential Scanning Calorimetry reveals:

- Kinetic parameters: Activation energies and reaction mechanisms for each stage

- Thermal stability: Temperature ranges for stable intermediate phases

- Gas evolution profiles: Identification of decomposition products

- Optimization parameters: Conditions for controlled decomposition [8] [12]

The kinetic analysis employs mathematical peak deconvolution methods to separate overlapping thermal events, enabling precise control over the decomposition process [8].

Challenges in Crystallization and Phase Purity Control

Supercooling and Phase Transition Issues

One of the most significant challenges in magnesium nitrate hexahydrate crystallization is supercooling, where the material cools below its freezing point without crystallization occurring [13] [14]. This phenomenon affects:

- Nucleation control: Unpredictable crystallization onset

- Crystal morphology: Irregular crystal shapes and sizes

- Energy storage applications: Reduced efficiency in thermal energy storage systems

- Process reliability: Inconsistent product quality [13] [14]

Research has shown that supercooling can be reduced by approximately 90% through the addition of nucleating agents such as magnesium hydroxide at concentrations of 0.5-2% by mass [13].

Impurity Control and Purification Challenges

Maintaining high purity levels presents several technical challenges:

Calcium Contamination

- Source: Raw material impurities and processing equipment

- Impact: Affects crystal structure and reduces product purity

- Control: Ion exchange techniques and selective precipitation [15] [16]

Iron Contamination

- Source: Corrosion of processing equipment

- Impact: Catalyzes decomposition reactions and discoloration

- Control: Use of corrosion-resistant materials and chelating agents [5] [17]

Chloride and Sulfate Impurities

- Source: Raw material contaminants and water quality

- Impact: Increases hygroscopicity and affects solubility

- Control: High-purity reagents and water treatment [5] [18]

Crystal Structure and Morphology Control

Achieving consistent crystal morphology requires precise control of:

Supersaturation Levels

- Critical factor: Determines nucleation and growth rates

- Control methods: Temperature and concentration management

- Monitoring: Real-time supersaturation measurement [19] [16]

Agitation and Mixing

- Impact: Affects crystal size distribution and morphology

- Optimization: Controlled mixing intensity and patterns

- Equipment design: Specialized crystallizer configurations [16]

Temperature Profiles

- Cooling rates: Influence crystal quality and size

- Temperature uniformity: Prevents localized supersaturation

- Control systems: Advanced temperature control strategies [16]

Waste Management and Recycling Strategies

Process Waste Characterization and Recovery

The magnesium nitrate hexahydrate production process generates various waste streams that require careful management [20]. Research has identified key waste characteristics:

Residue Composition

- Moisture content: 47% water content in typical production residues

- Active component: 35% dry weight nitromagnesite remaining

- Physical properties: Sticky, muddy texture with neutral pH and density of 0.85 [20]

Recovery Potential

- Nitromagnesite recovery: 86% of remaining material can be recovered through rewashing

- Mass reduction: 77% reduction in dry waste mass through acid washing

- Reprocessing: Direct reintroduction into fertilizer manufacturing [20]

Circular Economy Approaches

Modern waste management strategies emphasize circular economy principles:

Reintroduction into Manufacturing Process

- Solid fertilizer production: Mixing waste with 30% quicklime to improve mechanical properties

- Liquid fertilizer recovery: Washing residues with nitric acid to recover magnesium nitrate

- Nutrient content: Recovered material contains 5.7% magnesium, 5.0% nitrogen, and 24.3% calcium [20]

Alternative Utilization Pathways

- Soil amendment: High cation exchange capacity (31 ± 6 meq/100g) makes waste suitable for agricultural applications

- Raw material recovery: Extraction of valuable components for reuse

- Energy recovery: Thermal processing to recover energy content [20]

Environmental Compliance and Disposal Methods

Proper waste disposal requires adherence to environmental regulations:

Hazardous Waste Classification

- European Waste Catalogue: Classified as waste code 06 10 02* (hazardous substances)

- Disposal requirements: Licensed professional waste disposal services

- Documentation: Complete waste characterization according to regulatory requirements [21] [22]

Treatment and Disposal Options

- Chemical treatment: Neutralization and stabilization before disposal

- Incineration: High-temperature destruction with emission controls

- Landfill disposal: Approved hazardous waste facilities only

- Recycling: Recovery of valuable components where technically feasible [21] [22]

Best Management Practices

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 78 of 272 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 194 of 272 companies with hazard statement code(s):;

H272 (97.94%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer